Aspergillic acid

Description

Structure

3D Structure

Properties

CAS No. |

22810-67-9 |

|---|---|

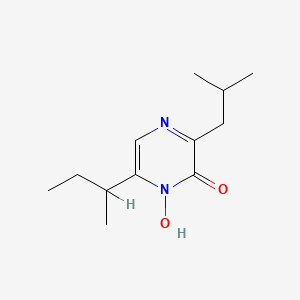

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |

InChI |

InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3 |

InChI Key |

IUZCDJYHMMWBBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |

Synonyms |

6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone aspergillic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Aspergillic Acid: A Technical Retrospective

Unveiling a Novel Antibiotic from Aspergillus flavus

The history of aspergillic acid is a compelling narrative of early antibiotic research, showcasing the meticulous processes of isolation, characterization, and structural elucidation in the pre-spectroscopic era. This technical guide provides an in-depth look at the pivotal experiments and findings that introduced this fascinating hydroxamic acid-containing pyrazinone to the scientific world.

First observed in 1940 by Edwin C. White and Justina H. Hill, a bactericidal substance was found in the culture filtrate of a strain of Aspergillus flavus.[1] This initial discovery set the stage for its isolation in crystalline form in 1943, at which point it was named this compound, reflecting its fungal origin and acidic nature.[1] The subsequent years saw intensive research to determine its chemical structure, a significant challenge that was ultimately solved by Dutcher and Spring and their colleagues.[1]

Experimental Protocols: From Mold to Molecule

The following sections detail the methodologies employed in the foundational studies on this compound. These protocols are reconstructed from the available historical scientific literature and represent the state-of-the-art techniques of the time.

I. Production and Isolation of this compound

The initial production and isolation of this compound relied on surface culture fermentation of Aspergillus flavus, followed by a series of extraction and purification steps.

A. Fungal Cultivation

-

Organism: Aspergillus flavus

-

Medium: A tryptone-salt medium was commonly used, consisting of 2% tryptone and 0.5% sodium chloride in distilled water.[2]

-

Culture Conditions: The fungus was grown in surface culture at 23°C.[2] Growth commenced with the formation of a heavy, white, wrinkled pellicle within 48 hours.[2] The antibacterial activity of the culture filtrate was monitored daily from the third to the twelfth day.[2]

B. Isolation from Culture Filtrate

-

Adsorption: The active substance was removed from the acidified (pH 4.0) culture filtrate by treatment with activated charcoal (e.g., Norite).

-

Elution: The charcoal was then eluted with a suitable organic solvent, such as ether, to recover the adsorbed this compound.

-

Extraction: The crude this compound was further purified by extraction from the ether solution into a mildly alkaline aqueous solution (e.g., sodium bicarbonate), followed by re-acidification and re-extraction into ether.

-

Crystallization: The ether was evaporated, and the resulting residue was crystallized from a suitable solvent like dilute alcohol to yield pale yellow needles.[1]

II. Physicochemical Characterization and Structure Elucidation

The determination of this compound's structure was a multi-step process involving elemental analysis, physical property measurements, and chemical degradation studies.

A. Preliminary Characterization

-

Appearance: Pale yellow needles.[1]

-

Molecular Formula: Determined by elemental analysis to be C₁₂H₂₀N₂O₂.[1]

-

Melting Point: The crystalline solid exhibited a melting point of 97-99°C.

B. Key Chemical Reactions for Structure Determination

-

Reaction with Ferric Chloride: In an alcoholic solution, this compound gives a characteristic wine-red or green color with ferric chloride (FeCl₃), suggesting the presence of a hydroxamic acid or enolic group.[1]

-

Reduction to Deoxythis compound: Dry distillation of this compound with a copper chromite catalyst resulted in the formation of a neutral, deoxythis compound.[1] This reaction was crucial in identifying the core pyrazine ring structure.

-

Alkaline Hydrolysis: Hydrolysis of this compound yielded products that helped to identify the constituent amino acid precursors.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the early studies of this compound.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Melting Point | 97-99 °C | |

| Appearance | Pale yellow needles | [1] |

| Production | ||

| Yield (Crude Crystalline) | 0.005 - 0.07 mg/mL of culture medium | [2] |

Visualizing the Discovery and Biosynthesis

Workflow of this compound Discovery

The following diagram illustrates the key stages in the historical discovery and characterization of this compound.

Biosynthetic Pathway of this compound

This compound is biosynthesized from the amino acids L-leucine and L-isoleucine. The following diagram outlines the proposed biosynthetic pathway.

The discovery and elucidation of this compound's structure represent a significant achievement in the early days of natural product chemistry and antibiotic research. The methods employed, though now largely superseded by modern spectroscopic techniques, highlight the ingenuity and perseverance of the scientists of that era. This historical perspective provides valuable context for contemporary drug discovery and development efforts.

References

aspergillic acid biosynthesis pathway in Aspergillus flavus

An In-Depth Technical Guide to the Aspergillic Acid Biosynthesis Pathway in Aspergillus flavus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus known for its ability to colonize a wide range of agricultural commodities, including maize, peanuts, and cottonseed. This fungus is a significant concern for food safety and public health due to its production of mycotoxins, most notably the highly carcinogenic aflatoxins.[1] Beyond aflatoxin, the A. flavus genome harbors numerous biosynthetic gene clusters responsible for the production of a diverse array of secondary metabolites.[2] One such metabolite is this compound, a pyrazinone derivative with antimicrobial properties.[2] this compound is derived from the amino acids L-leucine and L-isoleucine.[2] This technical guide provides a comprehensive overview of the , including the genetic basis, enzymatic transformations, and detailed experimental protocols for its study.

The this compound (asa) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the A. flavus chromosome, referred to as the asa gene cluster (Cluster 11).[2] This cluster contains the core biosynthetic enzymes, as well as genes predicted to be involved in transport and regulation. The key genes within the asa cluster and their putative functions are summarized below.

| Gene Name | Locus ID (A. flavus NRRL 3357) | Putative Function |

| asaC | AFLA_023020 | Non-ribosomal peptide synthetase (NRPS)-like enzyme |

| asaD | AFLA_023030 | Cytochrome P450 oxidoreductase |

| asaB | AFLA_023050 | Desaturase/Hydroxylase |

| asaR | Not specified in snippets | Zinc finger transcription factor |

| asaE | Not specified in snippets | Major Facilitator Superfamily (MFS) transporter |

| asaA | Not specified in snippets | Ankyrin domain protein |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the condensation of two amino acid precursors, L-leucine and L-isoleucine. The pathway proceeds through a series of enzymatic modifications to yield the final product and its derivatives.

-

Formation of Deoxythis compound: The initial and central step in the pathway is the formation of the pyrazinone ring of deoxythis compound from L-leucine and L-isoleucine. This reaction is catalyzed by the non-ribosomal peptide synthetase (NRPS)-like enzyme, AsaC . The knockout of the asaC gene results in the complete abolition of this compound and its precursors.[2]

-

Hydroxylation to this compound: The precursor, deoxythis compound, is then converted to this compound through a hydroxylation reaction. This step is catalyzed by the cytochrome P450 oxidoreductase, AsaD . Inactivation of the asaD gene leads to the accumulation of deoxythis compound.[3]

-

Formation of Hydroxythis compound: this compound can be further modified by the desaturase/hydroxylase enzyme, AsaB , to form hydroxythis compound.[2]

The hydroxamic acid functional group in this compound is crucial for its biological activity, including its ability to chelate iron, which results in the formation of a reddish pigment known as ferriaspergillin.[2]

Quantitative Data on this compound Production

While the qualitative effects of gene knockouts on this compound production are well-established, specific quantitative data on production titers under various conditions are not extensively reported in the readily available literature. The following table summarizes the observed effects of genetic modifications on the production of this compound and its precursors. Transcriptomic analysis has shown that the expression of seven genes within the this compound biosynthesis cluster can be significantly downregulated, with fold changes ranging from -4.8 to -2.3 under certain conditions.[2]

| Genetic Modification | Observed Effect on Metabolite Profile | Reference |

| ΔasaC (knockout of the NRPS-like enzyme) | Complete loss of this compound and its precursors. | [2] |

| ΔasaD (knockout of the P450 oxidoreductase) | Accumulation of the precursor, deoxythis compound. | [3] |

| ΔasaB (knockout of the desaturase/hydroxylase) | Abolished formation of hydroxythis compound. | [2] |

Experimental Protocols

Gene Knockout of asaC via CRISPR/Cas9

This protocol is adapted from established CRISPR/Cas9 methods for Aspergillus flavus and provides a framework for the targeted deletion of the asaC gene.[4][5]

Materials:

-

Aspergillus flavus wild-type strain

-

CRISPR/Cas9 vector (e.g., pAf-CRISPR)[5]

-

Primers for sgRNA construction and verification

-

High-fidelity DNA polymerase for fusion PCR

-

Restriction enzymes and T4 DNA ligase

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

Polyethylene glycol (PEG) solution

-

Appropriate selection media (e.g., containing pyrithiamine for the ptrA marker)

-

Genomic DNA extraction kit

Procedure:

-

sgRNA Design and Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the asaC coding sequence.

-

Synthesize the sgRNA expression cassettes using fusion PCR with primers containing the sgRNA target sequences.

-

-

Vector Construction:

-

Digest the CRISPR/Cas9 vector and the sgRNA PCR product with appropriate restriction enzymes.

-

Ligate the sgRNA cassette into the vector.

-

Transform the ligation product into E. coli and select for positive clones.

-

Verify the sequence of the sgRNA insert.

-

-

Protoplast Preparation and Transformation:

-

Grow A. flavus mycelia in liquid culture.

-

Harvest and wash the mycelia.

-

Incubate the mycelia with protoplasting enzyme solution to generate protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the asaC-targeting CRISPR/Cas9 plasmid using a PEG-mediated method.

-

-

Selection and Screening of Transformants:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.

-

Isolate individual transformant colonies.

-

Extract genomic DNA from the putative mutants.

-

Screen for the deletion of asaC by PCR using primers flanking the target region and internal to the gene.

-

-

Verification:

-

Confirm the deletion of the asaC gene by sequencing the PCR product from the flanking primers.

-

Extraction and Analysis of this compound by HPLC-MS

This protocol provides a general framework for the extraction and analysis of this compound from A. flavus cultures. For quantitative analysis, the method must be validated with an authentic this compound standard.

Materials:

-

A. flavus culture (liquid or solid)

-

Ethyl acetate or methanol (HPLC grade)

-

Rotary evaporator

-

HPLC-MS system with a C18 column

-

Mobile phase: Acetonitrile and water with 0.1% formic acid

-

This compound standard (for quantification)

Procedure:

-

Fungal Culture and Extraction:

-

Inoculate A. flavus in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 5-7 days.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate and/or the mycelium with an equal volume of ethyl acetate or methanol. Repeat the extraction three times.[6][7]

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Preparation for HPLC-MS:

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm).

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of this compound (m/z 225.129).

-

-

Data Analysis and Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass-to-charge ratio compared to an authentic standard.

-

For quantification, generate a standard curve using serial dilutions of the this compound standard. Calculate the concentration in the samples by interpolating their peak areas on the standard curve.

-

Conclusion

The is a well-defined process governed by the asa gene cluster. The core enzymes, AsaC, AsaD, and AsaB, have been functionally characterized through gene knockout studies, which have elucidated their roles in the stepwise synthesis of this compound and its derivatives. While the qualitative aspects of this pathway are understood, there is a need for more quantitative data on production levels and the biochemical characterization of the enzymes involved. The protocols provided in this guide offer a starting point for researchers to further investigate this pathway, which may lead to the development of novel antimicrobial agents or strategies to control A. flavus in agricultural settings. Future research should focus on the detailed kinetic analysis of the Asa enzymes and the elucidation of the regulatory networks that control the expression of the asa gene cluster.

References

- 1. Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and functional analysis of the this compound gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Creating large chromosomal segment deletions in Aspergillus flavus by a dual CRISPR/Cas9 system: Deletion of gene clusters for production of aflatoxin, cyclopiazonic acid, and ustiloxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aspergillic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a pyrazine derivative with notable antibiotic properties, first isolated from the fungus Aspergillus flavus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutic agents.

Chemical Structure and Properties

This compound is a yellow crystalline solid with the chemical formula C₁₂H₂₀N₂O₂.[1] Its structure was elucidated as a cyclic hydroxamic acid derivative of a substituted pyrazine.[1] The IUPAC name for this compound is 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |

| Synonyms | 1-Hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-2(1H)-pyrazinone, 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone |

| CAS Number | 490-02-8 |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| SMILES | CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |

| InChI | InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow needles | [2] |

| Melting Point | 97-99 °C | [2] |

| pKa | 5.5 | [2] |

| Optical Rotation | [α]D¹⁸ +13.3° (c=3.9 in ethanol) | [2] |

| UV max (pH 8) | 328 nm (ε 8500), 235 nm (ε 10500) | [2] |

| Solubility | Slightly soluble in cold water; soluble in dilute acids and alkalies, alcohol, ether, acetone, benzene, chloroform, pyridine. | [2] |

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

-

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum in D₂O shows characteristic peaks for the alkyl side chains and the pyrazinone ring protons.[3]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of this compound.[4][5][6] The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl and hydroxyl groups.[7][8]

Biological Properties and Mechanism of Action

This compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Its primary mechanism of action is attributed to its ability to chelate iron, an essential nutrient for microbial growth and proliferation.

Iron Chelation

The hydroxamic acid moiety in the this compound structure is a key functional group responsible for its iron-chelating activity.[7] this compound forms a stable, colored complex with ferric iron (Fe³⁺), known as ferriaspergillin.[9] By sequestering iron from the environment, this compound deprives microorganisms of this vital element, thereby inhibiting their growth and metabolic processes.

This sequestration of iron can disrupt various iron-dependent cellular processes in microorganisms, including DNA synthesis, respiration, and enzyme function, ultimately leading to bacteriostatic or bactericidal effects.

Antimicrobial Spectrum

Biosynthesis

The biosynthesis of this compound in Aspergillus flavus originates from the amino acids L-leucine and L-isoleucine. The biosynthetic pathway is governed by a dedicated gene cluster, designated as the asa cluster.[9][11]

The key steps in the biosynthesis involve the condensation of L-leucine and L-isoleucine by a non-ribosomal peptide synthetase (NRPS)-like enzyme (AsaC) to form deoxythis compound. This intermediate is then oxidized by a cytochrome P450 monooxygenase (AsaD) to yield this compound.[9]

Experimental Protocols

Isolation and Purification of this compound from Aspergillus flavus

The following is a general protocol for the isolation and purification of this compound, adapted from literature procedures.[2]

-

Cultivation: Inoculate a suitable liquid medium (e.g., tryptone-based) with a spore suspension of Aspergillus flavus. Incubate the culture for a specified period to allow for the production of this compound.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Acidify the filtrate to approximately pH 4 and extract with an organic solvent such as chloroform or ethyl acetate.

-

Purification: The crude extract can be further purified using techniques such as column chromatography on silica gel or alumina.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol or ethanol, to obtain pale yellow needles.

Chemical Synthesis

The chemical synthesis of this compound has been reported, providing a means to produce the compound and its analogues for further study. A general synthetic approach involves the condensation of α-amino acid hydroxamates with α-keto acids.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or agar diffusion assays.

-

Broth Microdilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism. Incubate the plates and determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

-

Agar Diffusion: Impregnate sterile paper discs with a known concentration of this compound. Place the discs on an agar plate previously inoculated with the test microorganism. After incubation, measure the diameter of the zone of growth inhibition around the disc.

Conclusion and Future Directions

This compound represents a promising natural product with significant antimicrobial potential. Its unique structure and mechanism of action via iron chelation make it an interesting candidate for further investigation in the context of rising antimicrobial resistance. Future research should focus on:

-

Comprehensive evaluation of its antimicrobial spectrum through determination of MIC values against a wide range of clinically relevant pathogens.

-

Elucidation of the specific downstream signaling pathways in microorganisms that are affected by iron deprivation induced by this compound.

-

Structure-activity relationship studies to design and synthesize more potent and selective analogues.

-

In vivo efficacy and toxicity studies to assess its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential applications in medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on Antibacterial Products Formed by Molds: I. This compound, a Product of a Strain of Aspergillus Flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0004775) [np-mrd.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspergillic acids produced by mixed cultures of Aspergillus flavus and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of iron-chelating terramides A-C and their role in Aspergillus terreus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and functional analysis of the this compound gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspergillus Species from the Sabkha Marsh: Potential Antimicrobial and Anticancer Agents Revealed Through Molecular and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Aspergillic Acid: A Technical Overview for Researchers

This technical guide provides an in-depth overview of aspergillic acid, a mycotoxin produced by certain strains of the fungus Aspergillus flavus. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, biosynthesis, and experimental analysis of this compound. This document summarizes its physicochemical properties, details experimental protocols for its study, and illustrates its biosynthetic pathway.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound recognized for its antibiotic and antifungal properties.[1] First isolated in 1943, it is a pale yellow crystalline substance.[1] The core of its biological activity and toxicity is attributed to its hydroxamic acid functional group, which enables it to chelate metal ions.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molar Mass | 224.304 g·mol⁻¹ |

| IUPAC Name | 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |

Physicochemical Data

Quantitative physical and chemical properties of this compound are presented in the following table for reference.

| Property | Value | Reference Conditions |

| Appearance | Pale yellow needles | - |

| Melting Point | 98 °C (208 °F; 371 K) | - |

| Density | 1.163 g/cm³ | Standard State |

| log P (Octanol/Water) | 1.7 | Standard State |

Biosynthesis of this compound

This compound is a secondary metabolite derived from the condensation of two amino acids: L-leucine and L-isoleucine.[1] Its biosynthesis is orchestrated by a dedicated gene cluster in Aspergillus flavus, referred to as the asa cluster. Functional analysis through gene knockout studies has elucidated the roles of several key enzymes in this pathway.[2]

The pathway begins with the condensation of L-leucine and L-isoleucine, a step catalyzed by the nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC. This leads to the formation of the pyrazinone ring and the first key intermediate, deoxythis compound. Subsequently, the cytochrome P450 oxidoreductase, AsaD, hydroxylates this intermediate to yield this compound. A further hydroxylation can be catalyzed by the desaturase/hydroxylase enzyme, AsaB, to produce hydroxythis compound.

Experimental Protocols

This section provides generalized methodologies for the production, extraction, and genetic analysis of this compound in Aspergillus flavus. These protocols are representative and may require optimization based on specific laboratory conditions and fungal strains.

Production and Culturing

Production of this compound is typically achieved through surface culture of A. flavus.

-

Media Preparation: Prepare a liquid medium rich in organic nitrogen. A commonly used medium contains 2% tryptone and 0.5% sodium chloride.[1] Alternatively, media containing yeast extract have proven effective.[3] Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with spores or mycelia of a known this compound-producing strain of A. flavus.

-

Incubation: Incubate the cultures at approximately 23-28°C for 7 to 12 days.[3] this compound production occurs as a heavy, wrinkled pellicle forms on the surface of the liquid.[3]

-

Monitoring: The concentration of this compound in the culture filtrate can be monitored periodically using spectrophotometry or HPLC.

Extraction and Purification

The following is a general protocol for the isolation of this compound from culture filtrate.

-

Harvesting: After the incubation period, separate the fungal mycelium (pellicle) from the liquid culture medium by filtration.

-

Acidification & Extraction: Acidify the cell-free culture filtrate to a pH of approximately 4.0 using a suitable acid (e.g., HCl). Extract the acidified filtrate multiple times with an organic solvent such as chloroform or ethyl acetate.

-

Alkaline Wash: To separate this compound from neutral and basic impurities, wash the organic extract with a 2% sodium bicarbonate solution. This compound, being acidic, will move into the aqueous alkaline phase.

-

Precipitation: Carefully re-acidify the sodium bicarbonate solution to precipitate the crude this compound.

-

Recrystallization: Collect the crude precipitate by filtration. Further purify the compound by recrystallization from a suitable solvent, such as dilute ethanol, to obtain pale yellow needles.[4]

-

Chromatography (Optional): For higher purity, the recrystallized product can be subjected to column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).

Gene Knockout via Homologous Recombination

Functional analysis of the asa gene cluster requires the creation of targeted gene knockouts. This workflow describes a representative method for deleting a target gene (e.g., asaC) in A. flavus using a selectable marker like the pyrithiamine resistance gene (ptrA).

References

A Technical Guide to the Natural Sources of Aspergillic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of aspergillic acid, a mycotoxin and antibiotic agent. It details its primary natural sources, biosynthetic pathways, production yields, and the experimental protocols for its isolation, purification, and characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in natural product research, mycotoxin analysis, and antimicrobial drug development.

Natural Microbial Sources of this compound

This compound and its related analogues are pyrazinone-containing secondary metabolites produced by several species of filamentous fungi, primarily within the genus Aspergillus. First isolated in 1943 from Aspergillus flavus, this fungus remains the most well-documented and significant natural source of the compound.[1][2] The production of this compound is often strain-specific and highly dependent on culture conditions.

Various species within Aspergillus sections Flavi and Circumdati have been identified as producers of this compound or its structural isomers, such as neothis compound and hydroxythis compound.[3][4] The ability of these fungi to synthesize such compounds is linked to the presence of a specific biosynthetic gene cluster.[3][5]

| Fungal Species | Compound(s) Produced | Section | Reference(s) |

| Aspergillus flavus | This compound, Hydroxythis compound, Analogues | Flavi | [1][5][6][7] |

| Aspergillus parasiticus | This compound | Flavi | [7][8] |

| Aspergillus oryzae | This compound (strain-specific) | Flavi | [9] |

| Aspergillus subolivaceus | This compound | Flavi | [7] |

| Aspergillus melleus | Neothis compound | Circumdati | [10] |

| Aspergillus sclerotiorum | Neothis compound | Circumdati | [11] |

| Aspergillus ochraceus | Neothis compound | Circumdati | [11] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus flavus originates from two amino acid precursors: L-leucine and L-isoleucine.[1][5] The entire process is orchestrated by a set of genes organized in a biosynthetic gene cluster, often referred to as cluster 11 or the asa cluster.[5][11][12] This cluster encodes the essential enzymes required for the synthesis of the pyrazinone core and its subsequent modifications.

The key steps in the pathway are:

-

Precursor Assembly : A nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, selectively activates and condenses L-leucine and L-isoleucine.[5][11]

-

Pyrazinone Formation : The condensed precursors cyclize to form the core pyrazinone structure, deoxythis compound.[5][12]

-

Hydroxylation : The final step involves N-hydroxylation of deoxythis compound by a desaturase/hydroxylase (AsaB) to yield this compound.[5][12] Another enzyme, a P450 oxidoreductase (AsaD), is also critical in this process.[5]

This compound's characteristic ability to chelate iron, forming a red-orange complex known as ferriaspergillin, is due to its hydroxamic acid functional group.[3][5]

Production and Quantitative Yields

The production of this compound is highly influenced by the composition of the culture medium. Studies have shown that supplementing media with specific amino acid precursors can significantly alter the yield and the profile of analogues produced. For instance, supplementing a culture of A. flavus with leucine leads to a higher production of 3,6-diisobutyl-HPY, while an isoleucine supplement boosts the production of 3,6-di-sec-butyl-HPY.[13]

The following table summarizes quantitative data on this compound production from various studies.

| Fungal Strain | Medium Composition | Yield | Reference(s) |

| Aspergillus flavus PRL 932 | 2% Yeast Extract | 568 mg/L (Total HPYs*)~398 mg/L (this compound**) | [13] |

| Aspergillus flavus | Tryptone-salt surface culture | 22 mg from 1500 mL (~14.7 mg/L) | [14] |

| Aspergillus oryzae NRRL 3483 | Casein Peptone (CP) Medium | Quantified via HPLC (specific yield not stated) | [9] |

| Aspergillus flavus | 2% Yeast Extract + Sucrose | Production is optimal in this medium | [15] |

* HPYs: 1-hydroxy-2(1H)-pyrazinones, the family of compounds including this compound. ** Calculated as 70% of the total HPY yield, as reported in the study.[13]

Experimental Protocols

The following sections provide generalized methodologies for the culture, extraction, and analysis of this compound, based on established protocols in the literature.

This protocol describes the surface culture method for producing this compound from Aspergillus flavus.

-

Media Preparation : Prepare a liquid medium conducive to secondary metabolite production. A common medium consists of 2% yeast extract and 2% sucrose in distilled water.[15] Sterilize the medium by autoclaving.

-

Inoculation : Inoculate the sterile liquid medium with a spore suspension or mycelial plugs of a known this compound-producing strain of Aspergillus flavus.

-

Incubation : Incubate the cultures statically at 28-30°C for 7-14 days.[16] The absence of agitation promotes the formation of a fungal mat on the surface, which is often favorable for producing these metabolites.

-

Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., through cheesecloth or a sterile filter paper). The filtrate contains the secreted this compound.

This protocol details the steps for isolating and purifying this compound from the culture filtrate.

-

Acidification : Adjust the pH of the culture filtrate to approximately 2.0-4.0 with a strong acid (e.g., HCl).[13][14] This step protonates the acidic this compound, making it more soluble in organic solvents.

-

Solvent Extraction : Perform a liquid-liquid extraction of the acidified filtrate using an immiscible organic solvent such as chloroform or ethyl acetate.[13][17] Repeat the extraction 2-3 times to maximize recovery.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification :

-

Initial Cleanup : The crude extract can be partially purified using silica gel chromatography.

-

High-Resolution Separation : For high purity, employ preparative High-Performance Liquid Chromatography (HPLC).[17][18] A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often with a modifier like formic acid) is typically used.

-

-

Crystallization : The purified fractions containing this compound can be concentrated and crystallized, often from a methanol or ethanol solution, to yield pale yellow needles.[1][2]

This protocol outlines methods for confirming the identity and determining the concentration of the isolated compound.

-

Thin-Layer Chromatography (TLC) : Use TLC for rapid preliminary analysis of fractions during purification.[17]

-

High-Performance Liquid Chromatography (HPLC) : Use analytical HPLC with a UV-Vis or Diode Array Detector (DAD) for quantification. This compound exhibits characteristic UV absorbance maxima around 235 nm and 328 nm.[2] A calibration curve with a pure standard is required for accurate quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the definitive method for identification.[5][6] It provides both the retention time and the mass-to-charge ratio (m/z) of the compound. For this compound (C₁₂H₂₀N₂O₂), the expected [M+H]⁺ ion is approximately 225.15.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For complete structural elucidation of this compound or novel analogues, ¹H and ¹³C NMR spectroscopy are essential.[13][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. brill.com [brill.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aspergillus Species from the Sabkha Marsh: Potential Antimicrobial and Anticancer Agents Revealed Through Molecular and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H20N2O2 | CID 10272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the Neothis compound Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]

- 12. Identification and functional analysis of the this compound gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Toxicity, analysis, and production of this compound and its analogues - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 16. Production of this compound by Surface Cultures of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bbrc.in [bbrc.in]

- 18. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Aspergillic Acid: A Fungal Metabolite at the Crossroads of Iron Homeostasis, Virulence, and Antimicrobial Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid, a pyrazinone-derived secondary metabolite primarily produced by fungi of the genus Aspergillus, has long been a subject of scientific inquiry. Initially identified for its antimicrobial properties, its biological significance extends far beyond simple antibiotic action. This in-depth technical guide synthesizes the current understanding of this compound's multifaceted role in fungal biology, with a particular focus on its function as an iron chelator, its contribution to fungal virulence, and its potential as a lead compound in drug development. We delve into its biosynthetic pathway, present available quantitative data on its biological activities, and provide detailed experimental protocols for its study. Furthermore, we explore its putative interactions with key fungal signaling pathways, offering a comprehensive resource for researchers in mycology, infectious disease, and natural product chemistry.

Introduction

First isolated from Aspergillus flavus in the 1940s, this compound is a pale yellow crystalline compound with a distinctive hydroxamic acid functional group.[1] This moiety is central to its primary biological function: the chelation of ferric iron (Fe³⁺).[2][3] Iron is an essential nutrient for virtually all living organisms, including fungi, but it is often poorly bioavailable in the host environment. By producing and secreting siderophores like this compound, fungi can scavenge this crucial element, facilitating their growth and survival.

However, the story of this compound is not merely one of nutrient acquisition. Its ability to bind iron is intrinsically linked to its antimicrobial activity and its role as a virulence factor in pathogenic fungi.[4] This guide will explore these interconnected functions, providing a detailed overview of the current state of knowledge.

Biosynthesis of this compound

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the asa cluster in Aspergillus flavus.[2][3] This cluster encodes a series of enzymes that catalyze the conversion of amino acid precursors into the final pyrazinone scaffold.

The biosynthesis begins with the condensation of two amino acids, typically L-leucine and L-isoleucine.[2] The core of the biosynthetic machinery is a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which is responsible for the initial steps of precursor activation and condensation.[5] Subsequent modifications, including oxidations and hydroxylations catalyzed by enzymes such as a P450 oxidoreductase (AsaD) and a desaturase/hydroxylase, lead to the formation of deoxythis compound and finally this compound.[2][3]

Biological Roles of this compound

Iron Chelation and Siderophore Function

The defining characteristic of this compound is its ability to bind ferric iron with high affinity. The hydroxamic acid group acts as a bidentate ligand, and three molecules of this compound can coordinate a single Fe³⁺ ion to form a stable, reddish-brown complex known as ferriaspergillin.[2][4] This complex is then taken up by the fungal cell through specific transporters, providing a source of iron for essential metabolic processes. The role of this compound as a siderophore is crucial for fungal growth in iron-limited environments, such as within a host organism.

Antimicrobial and Antifungal Activity

The iron-scavenging capability of this compound also underpins its antimicrobial and antifungal properties. By sequestering available iron, this compound creates an iron-deficient environment that is inhibitory to the growth of competing microorganisms. This competitive advantage is a key aspect of its ecological role. While extensive quantitative data is still somewhat limited in the publicly available literature, some studies have reported its activity against various bacteria and fungi.

Table 1: Reported Antimicrobial and Antifungal Activity of this compound (MIC Values)

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3.125 - 12.5 | [6] |

| Escherichia coli | >5000 | [7] |

| Candida albicans | 15.62 | [8] |

| Aspergillus fumigatus | 31.25 | [8] |

| Aspergillus niger | 62.50 | [8] |

| Aspergillus flavus | 31.25 | [8] |

Note: The presented MIC values are indicative and may vary depending on the specific strain and experimental conditions.

Role in Fungal Virulence

The ability to acquire iron is a critical determinant of pathogenicity for many fungi. By acting as a siderophore, this compound directly contributes to the virulence of pathogenic Aspergillus species. Studies using gene knockout mutants of A. flavus that are unable to produce this compound have shown reduced fungal growth and decreased production of other mycotoxins, such as aflatoxin B1, during infection of maize kernels.[2][3] This suggests that this compound is a significant virulence factor, aiding in the colonization and proliferation of the fungus within the host.

Potential Interactions with Fungal Signaling Pathways

While direct molecular interactions have yet to be fully elucidated, the role of this compound in iron homeostasis suggests potential links to key fungal signaling pathways that respond to nutrient availability and stress.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are central to how fungi respond to a wide range of environmental stresses, including nutrient limitation and oxidative stress. Iron starvation is a significant stressor, and it is plausible that the production and activity of this compound are regulated by, or in turn influence, MAPK signaling cascades. For instance, the High Osmolarity Glycerol (HOG) pathway, a well-characterized MAPK pathway, is involved in the response to various stresses. While direct evidence is lacking, it is hypothesized that iron deprivation sensed by the fungus could trigger MAPK signaling to upregulate the expression of the asa gene cluster.

Ras Signaling Pathway

The Ras signaling pathway is a crucial regulator of fungal morphogenesis, growth, and virulence.[9][10] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Given that iron is essential for cellular proliferation, which is controlled by the Ras pathway, there is likely to be a complex interplay between iron availability, this compound production, and Ras signaling. For example, successful iron acquisition via this compound could be a prerequisite for the proper functioning of the Ras pathway, thereby enabling polarized growth and invasion of host tissues.

Experimental Protocols

Extraction and Purification of this compound

This protocol provides a general framework for the isolation of this compound from Aspergillus flavus cultures.

Methodology:

-

Fungal Culture: Grow Aspergillus flavus on a suitable medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 28°C.

-

Extraction: Harvest the fungal mycelium and the agar medium. Homogenize and extract with an organic solvent like ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components. Monitor the fractions by thin-layer chromatography (TLC).

-

Final Purification: Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Prepare Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Chrome Azurol S (CAS) Assay for Iron Chelation

The CAS assay is a colorimetric method used to detect and quantify siderophores based on their ability to remove iron from a dye-iron complex.

Methodology:

-

Prepare CAS Assay Solution: A detailed protocol for preparing the blue chrome azurol S-iron(III)-hexadecyltrimethylammonium bromide complex solution can be found in the literature.[11][12]

-

Assay Procedure:

-

Mix a sample containing the putative siderophore (e.g., fungal culture supernatant) with the CAS assay solution.

-

Incubate the mixture at room temperature for a defined period.

-

Measure the change in absorbance at a specific wavelength (typically around 630 nm).

-

-

Interpretation: A decrease in the blue color of the CAS solution (and a shift towards orange) indicates the presence of a siderophore that has chelated the iron from the dye complex. The extent of the color change can be used to quantify the amount of siderophore present.

Conclusion and Future Perspectives

This compound is a fascinating fungal metabolite with a diverse and crucial role in the biology of Aspergillus species. Its function as an iron-scavenging siderophore is central to its ability to support fungal growth, act as an antimicrobial agent, and contribute to virulence. While significant progress has been made in understanding its biosynthesis and primary functions, many questions remain.

Future research should focus on:

-

Expanding the quantitative data: A comprehensive analysis of the MIC and IC50 values of this compound against a broader range of clinically relevant microorganisms and cancer cell lines is needed.

-

Elucidating signaling pathway interactions: Detailed molecular studies are required to unravel the precise mechanisms by which this compound production is regulated and how it influences key signaling pathways like MAPK and Ras.

-

Exploring therapeutic potential: The iron-chelating and antimicrobial properties of this compound make it an interesting scaffold for the development of novel therapeutic agents. Further derivatization and structure-activity relationship studies could lead to the discovery of potent and selective drugs.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the multifaceted world of this compound. Continued investigation into this enigmatic molecule holds the promise of new insights into fungal pathogenesis and the development of novel strategies to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and functional analysis of the this compound gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Aspergillus fumigatus Ras pathways for novel antifungal drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fungus-Specific Protein Domain Is Essential for RasA-Mediated Morphogenetic Signaling in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Aspergillic Acid and Its Analogs: A Technical Guide

An In-depth Exploration of the Discovery, Characterization, and Biological Activity of a Prominent Fungal Metabolite and its Derivatives.

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of aspergillic acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, presents quantitative biological data in a structured format, details relevant experimental protocols, and visualizes the biosynthetic pathway of this important class of fungal secondary metabolites.

Introduction: A Serendipitous Discovery

The story of this compound begins in 1940 when Edwin C. White and Justina H. Hill observed that a strain of the fungus Aspergillus flavus, when grown in a surface culture, produced a filtrate with bactericidal properties against both Gram-positive and Gram-negative bacteria.[1] This initial observation set the stage for the isolation of the active crystalline compound in 1943, which they named "this compound" due to its fungal origin and acidic nature.[1] This discovery marked the beginning of research into a new class of antimicrobial compounds derived from fungi.

Structure Elucidation and Physicochemical Properties

The definitive structure of this compound was later identified as a cyclic hydroxamic acid derivative of pyrazine.[1] This structural feature is crucial for its biological activity, particularly its ability to chelate metal ions. This compound presents as pale yellow needles with a melting point of 98°C and a molecular formula of C₁₂H₂₀N₂O₂.[1]

Subsequent research led to the discovery of several naturally occurring analogs, each with slight structural modifications. These include:

-

Hydroxythis compound: A hydroxylated derivative of this compound.

-

Neothis compound: An isomer of this compound.

-

Neohydroxythis compound: A hydroxylated analog of neothis compound.

Quantitative Biological Activity

This compound and its analogs exhibit a range of biological activities, most notably antibacterial and antifungal properties. The following tables summarize the available quantitative data on their potency.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Reference |

| This compound | 12% inhibition at 100 µg/mL | - | 32 | [2] |

| Purified Compound from A. flavus | 58.6% inhibition at 1000 µg/mL | - | - | [2] |

Note: Data for pure this compound is limited in the reviewed literature. The data from a purified compound from A. flavus is included for context but may not solely represent the activity of this compound.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

| Compound | Candida albicans | Reference |

| Neothis compound | Growth inhibition observed | [3] |

Note: Specific MIC values for neothis compound against Candida albicans were not found in the reviewed literature, although inhibitory activity has been reported.

Table 3: Toxicity Data

| Compound | Organism | Route | Toxicity Metric | Value | Reference |

| Neothis compound | Mice | - | LD₅₀ | 125 mg/kg |

Experimental Protocols

This section details the general methodologies for the isolation, purification, and characterization of this compound from fungal cultures.

Isolation and Extraction of this compound from Aspergillus flavus

Objective: To isolate crude this compound from a surface culture of Aspergillus flavus.

Materials:

-

Culture of Aspergillus flavus

-

Tryptone-salt liquid medium

-

2% Sodium bicarbonate solution

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., ether or chloroform)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Cultivation: Inoculate a suitable tryptone-salt liquid medium with Aspergillus flavus and incubate to allow for surface growth of the mycelium.

-

Extraction of Culture Filtrate: After a suitable incubation period, harvest the culture filtrate, which contains the secreted this compound.

-

Alkaline Extraction: Extract the filtrate with a 2% sodium bicarbonate solution. This compound, being acidic, will dissolve in the alkaline solution.

-

Acidification and Precipitation: Acidify the alkaline extract with hydrochloric acid to a pH of approximately 4.5. This will cause the this compound to precipitate out of the solution.

-

Solvent Extraction: Collect the precipitate and dissolve it in an organic solvent such as ether or chloroform.

-

Concentration: Remove the organic solvent using a rotary evaporator to yield the crude crystalline this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A suitable reversed-phase column (e.g., C18).

Mobile Phase:

-

A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on the specific column and instrument.

Protocol:

-

Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent.

-

Injection: Inject the prepared sample onto the HPLC column.

-

Elution: Run the optimized gradient program to separate the components of the crude extract.

-

Detection and Fraction Collection: Monitor the elution profile using the UV detector (typically at wavelengths around 328 nm and 235 nm). Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the purified this compound.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

Solvent:

-

Deuterated chloroform (CDCl₃) or deuterated water (D₂O).

Experiments:

-

¹H NMR: Provides information about the different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with established data for this compound to confirm its identity. A predicted ¹H NMR spectrum in D₂O can serve as a reference.[4]

Biosynthesis of this compound

This compound is a secondary metabolite synthesized by Aspergillus flavus from amino acid precursors. The biosynthetic pathway is governed by a dedicated gene cluster.

The key steps in the biosynthesis are:

-

Precursor Incorporation: The pathway begins with the amino acids L-leucine and L-isoleucine.

-

Dipeptide Formation and Cyclization: A non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, is responsible for the condensation of L-leucine and L-isoleucine and their subsequent cyclization to form a diketopiperazine intermediate.

-

Hydroxylation: A cytochrome P450 monooxygenase, AsaD, hydroxylates one of the nitrogen atoms in the pyrazinone ring to form the characteristic hydroxamic acid moiety, yielding deoxythis compound.

-

Further Modification: A desaturase family enzyme, AsaB, is involved in the subsequent conversion to this compound and hydroxythis compound.[5]

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

The primary mechanism of action for the antibacterial and antifungal effects of this compound and its analogs is believed to be their ability to chelate essential metal ions, particularly iron(III). The hydroxamic acid moiety forms a stable complex with ferric iron, resulting in the characteristic red-colored ferriaspergillin.[5] By sequestering iron, which is a vital cofactor for numerous cellular processes in microorganisms, this compound effectively disrupts microbial metabolism and growth. To date, there is limited information on specific downstream signaling pathways in microbes that are triggered by this iron chelation.

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Perspectives

The discovery of this compound from Aspergillus flavus opened a new avenue for the exploration of fungal secondary metabolites as potential therapeutic agents. Its unique cyclic hydroxamic acid structure and its iron-chelating mechanism of action continue to be of interest to researchers. While its clinical application has been limited, the study of this compound and its analogs provides a valuable platform for understanding fungal biosynthesis, natural product chemistry, and the development of novel antimicrobial strategies. Further research is warranted to fully elucidate the spectrum of biological activity of its various analogs, to explore potential synergistic effects with existing antimicrobial agents, and to investigate any effects on microbial signaling pathways beyond simple iron sequestration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aspergillus flavus originated pure compound as a potential antibacterial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0004775) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

Early Studies on the Antibiotic Activity of Aspergillic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the foundational research on the antibiotic properties of aspergillic acid, a potent antibacterial agent produced by the fungus Aspergillus flavus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the initial discovery, isolation, and characterization of this compound's antimicrobial activity. The guide meticulously summarizes quantitative data from seminal studies, details the experimental protocols employed by early investigators, and presents visual representations of the experimental workflows.

Introduction

The discovery of this compound in the early 1940s marked a significant contribution to the burgeoning field of antibiotics. Initial investigations by White and Hill in 1943, and concurrently by Jones, Rake, and Hamre, laid the groundwork for understanding the therapeutic potential of this novel compound.[1][2][3][4] this compound, a pale yellow crystalline substance, was identified as the active component in bactericidal filtrates from cultures of a specific strain of Aspergillus flavus.[3] This guide revisits these pioneering studies to provide a detailed and technical perspective on the early scientific endeavors that unveiled the antibiotic capabilities of this compound.

Quantitative Antibiotic Activity

The initial assessments of this compound's antibiotic efficacy were conducted against a range of pathogenic bacteria. The following tables summarize the quantitative data from these early studies, presenting the inhibitory and lethal concentrations of this compound.

Table 1: Antibacterial Spectrum of Crystalline this compound (Qualitative Tests)

This table presents the results of qualitative tests where a heavy inoculum of an 18-hour bacterial culture was introduced to serial dilutions of crystalline this compound. The notation "0" indicates no growth (inhibition), while "#" signifies that the bacteria were not killed upon transfer to a fresh medium (bacteriostatic effect). A "/" indicates no apparent activity.

| Microorganism | 1:10,000 | 1:20,000 | 1:40,000 | 1:80,000 | 1:160,000 | 1:320,000 |

| Staphylococcus aureus | 0 / # | 0 / # | 0 / # | 0 / # | / | / |

| Streptococcus pyogenes (Group A) | 0 / # | 0 / # | 0 / # | 0 / # | / | / |

| Diplococcus pneumoniae Type I | 0 / # | 0 / # | 0 / # | 0 / # | / | / |

| Bacillus subtilis | 0 / 0 | 0 / 0 | 0 / 0 | 0 / 0 | 0 / # | / |

| Escherichia coli | / | / | / | / | / | / |

| Salmonella typhimurium | / | / | / | / | / | / |

Data sourced from White and Hill, J Bacteriol. 1943 May;45(5):433-43.[3]

Table 2: Bactericidal Action of Crystalline this compound Against Bacillus subtilis

This table details the bactericidal effect of this compound on Bacillus subtilis over time, with a smaller initial inoculum.

| Dilution of this compound | 0 Hours | 1 Hour | 2 Hours | 4 Hours | 6 Hours | 24 Hours |

| 1:20,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 |

| 1:40,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 |

| 1:80,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 |

| 1:160,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 |

| 1:320,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 | 1,000 |

| Control (No this compound) | 1,000 | 2,000 | 4,000 | 16,000 | 64,000 | >1,000,000 |

Data sourced from White and Hill, J Bacteriol. 1943 May;45(5):433-43.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of this compound.

Production of this compound

Fungal Strain: A specific strain of Aspergillus flavus was utilized for the production of this compound.

Culture Medium: The optimal medium for producing the antibacterial filtrate was found to be a tryptone solution. The composition was as follows:

-

Tryptone: 2%

-

Dextrose: 1%

-

NaCl: 0.5%

-

Distilled Water

Cultivation:

-

The medium was prepared and sterilized.

-

The Aspergillus flavus strain was inoculated into the liquid medium.

-

The cultures were incubated at room temperature for approximately 10 to 14 days.

-

Optimal antibacterial activity in the filtrate was typically observed between the 10th and 14th day of growth.

Isolation and Purification of this compound

The following workflow outlines the protocol for extracting and purifying crystalline this compound from the culture filtrate.

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Acidification and Extraction: The cell-free culture filtrate was acidified to approximately pH 4.0 with hydrochloric acid. This acidified solution was then extracted with ether.

-

Evaporation: The ether extract was evaporated, leaving a reddish, gummy residue.

-

Bicarbonate Treatment: The residue was treated with a 2% sodium bicarbonate solution. The this compound dissolves, while a significant amount of the gummy impurity does not.

-

Filtration: The sodium bicarbonate solution was filtered to remove the insoluble gum.

-

Precipitation: The clear, yellow filtrate was then acidified to about pH 4.5, causing the this compound to precipitate.

-

Crystallization: The precipitated this compound was encouraged to crystallize by stirring or standing in the cold.

-

Recrystallization: The crude crystals were further purified by recrystallization from dilute alcohol to yield pale yellow needles.

Antibiotic Activity Assay

A serial dilution method was employed to determine the bacteriostatic and bactericidal activity of the purified this compound.

Assay Medium: A solution containing 0.5% each of tryptone, glucose, and sodium chloride was used as the diluent and growth medium for the bacteria.

Inoculum: A 4 mm loopful of an undiluted 18-hour bacterial culture was used to inoculate 1 ml of each dilution of this compound.

Procedure:

-

A stock solution of the sodium salt of this compound was prepared.

-

Serial dilutions of the stock solution were made in the assay medium in test tubes.

-

Each tube was inoculated with the test bacterium.

-

The tubes were incubated for 18 hours.

-

After incubation, the tubes were observed for visible growth (turbidity).

-

To distinguish between bacteriostatic and bactericidal effects, a loopful from each tube showing no growth was transferred to an optimal growth medium. The absence of growth in the subculture indicated a bactericidal effect, while growth indicated a bacteriostatic effect.

Mechanism of Action (Early Hypotheses)

The early studies did not elucidate the precise mechanism of action of this compound. However, the researchers noted its greater efficacy against Gram-positive bacteria, a characteristic shared by other early antibiotics like penicillin. The molecular structure, later identified as a cyclic hydroxamic acid derivative of a pyrazine, was not known at the time of these initial biological studies.

Conclusion

The pioneering research conducted in the early 1940s on this compound provided a solid foundation for the field of antibiotic discovery. The meticulous experimental work of White, Hill, Jones, Rake, and Hamre successfully identified, isolated, and characterized a novel antibacterial compound from a fungal source.[1][2][3][4] Their detailed protocols for production, purification, and bioassay, along with the quantitative data on its antibiotic spectrum, remain a valuable reference for understanding the history and development of antimicrobial agents. This technical guide serves to consolidate and present this foundational knowledge in a clear and accessible format for contemporary researchers in the ongoing quest for new and effective therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Studies on Antibacterial Products Formed by Molds: I. This compound, a Product of a Strain of Aspergillus Flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Studies on Antibacterial Products Formed by Molds: I. This compound, a Product of a Strain of Aspergillus Flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Aspergillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a mycotoxin produced by several species of the genus Aspergillus, most notably Aspergillus flavus. It belongs to the pyrazine class of compounds and is known for its antibiotic properties. However, its toxicological profile necessitates a thorough understanding for risk assessment and potential therapeutic development. This technical guide provides an in-depth overview of the known toxicological data for this compound, including its mechanism of action, acute toxicity, and available data on its genotoxicity and cytotoxicity.

Mechanism of Action

The primary mechanism of toxicity for this compound is believed to be its ability to chelate physiologically important metal ions. As a hydroxamic acid derivative, this compound can form stable complexes with divalent and trivalent cations, such as iron (Fe³⁺), zinc (Zn²⁺), and calcium (Ca²⁺). This sequestration of essential metal ions can disrupt numerous cellular processes that are dependent on these ions as cofactors for enzymes or for maintaining structural integrity.

The logical relationship for the proposed mechanism of toxicity can be visualized as follows:

Acute Toxicity

The acute toxicity of this compound has been evaluated in mice, with data available for both oral and intraperitoneal routes of administration. The reported values are presented in the table below.

| Parameter | Route of Administration | Species | Value | Reference |

| LDLo (Lowest Published Lethal Dose) | Oral | Mouse | 200 mg/kg | [1] |

| LDLo (Lowest Published Lethal Dose) | Intraperitoneal | Mouse | 150 mg/kg | [1] |

Genotoxicity

Currently, there is a lack of publicly available data on the genotoxicity of this compound from standardized assays such as the Ames test (bacterial reverse mutation assay), chromosomal aberration test, or in vivo micronucleus assay. While the Ames test is a common method for assessing the mutagenic potential of mycotoxins, specific results for this compound have not been reported in the reviewed literature.[2][3]

Carcinogenicity

There are no long-term carcinogenicity bioassays available for this compound. Therefore, its carcinogenic potential in humans remains unclassified.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been identified in the available literature.

Cytotoxicity

While this compound is known to possess cytotoxic properties, comprehensive quantitative data (e.g., IC50 values) for the pure compound across a wide range of mammalian cell lines are limited. Studies have often focused on crude extracts of Aspergillus species, which contain a mixture of metabolites.[2]

Signaling Pathways

The specific effects of this compound on mammalian signaling pathways, such as those involved in apoptosis, cell cycle regulation, or stress responses, have not been extensively investigated. Research on other Aspergillus metabolites has shown induction of apoptosis and cell cycle arrest, but these findings cannot be directly extrapolated to this compound without specific studies.[1][4]

Biosynthesis of this compound

This compound is synthesized from the amino acid precursors L-leucine and L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions, with key enzymes including a non-ribosomal peptide synthetase (NRPS). A simplified workflow of the biosynthesis is depicted below.

Experimental Protocols

Acute Oral Toxicity (LD50/LDLo Determination)

A general procedure for determining the acute oral toxicity in rodents, such as the Up-and-Down Procedure (UDP) or a limit test, would be followed.

Workflow for Acute Oral Toxicity Testing:

Bacterial Reverse Mutation Assay (Ames Test)

This assay would be conducted using various strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation (S9 mix) to assess the potential of this compound to induce point mutations.[5][6][7][8]

General Protocol for Ames Test:

-

Preparation of Tester Strains: Grow bacterial cultures overnight.

-

Exposure: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine).

-

Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

General Protocol for MTT Assay:

-

Cell Seeding: Plate mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][10][11]

Conclusion

The toxicological profile of this compound is not yet fully characterized. While acute toxicity data in mice are available and the primary mechanism of action is thought to be chelation of metal ions, significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific effects on cellular signaling pathways. Further research is required to provide a comprehensive understanding of the potential risks associated with exposure to this mycotoxin and to explore any potential therapeutic applications. Researchers and drug development professionals should exercise caution and conduct thorough toxicological evaluations when working with this compound.

References